molecular formula C16H11ClN2O5S B163208 SW155246 CAS No. 420092-79-1

SW155246

Katalognummer: B163208
CAS-Nummer: 420092-79-1
Molekulargewicht: 378.8 g/mol
InChI-Schlüssel: JDYDEJYIVZNWQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SW155246 ist ein selektiver Inhibitor der DNA-Methyltransferase 1 (DNMT1), ein Enzym, das für die Aufrechterhaltung von DNA-Methylierungsmustern während der Zellteilung verantwortlich ist. Diese Verbindung hat in der Krebsforschung aufgrund ihrer Fähigkeit, Tumorsuppressorgener durch Hemmung der DNA-Methylierung zu reaktivieren, großes Potenzial gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernsulfonamidstruktur. Die Reaktion umfasst typischerweise die Nitrierung eines Chlorbenzolderivats, gefolgt von Sulfonierung und anschließender Kupplung mit einem Naphthol-Derivat. Das Endprodukt wird durch Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren und gleichzeitig Abfall und Kosten zu minimieren. Fortschrittliche Techniken wie kontinuierliche Strömungsreaktoren und automatisierte Synthese können zur Steigerung der Effizienz eingesetzt werden .

Wissenschaftliche Forschungsanwendungen

SW155246 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound entfaltet seine Wirkung durch die selektive Hemmung der DNA-Methyltransferase 1. Diese Hemmung verhindert den Transfer von Methylgruppen zu Cytosinresten in der DNA, was zur Reaktivierung stillgelegter Gene, einschließlich Tumorsuppressorgener, führt. Die Verbindung bindet an das aktive Zentrum der DNA-Methyltransferase 1 und blockiert ihre enzymatische Aktivität .

Biochemische Analyse

Biochemical Properties

4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide plays a crucial role in biochemical reactions by inhibiting DNMT1. This enzyme is responsible for maintaining DNA methylation patterns, which are essential for gene regulation and cellular differentiation. By inhibiting DNMT1, 4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide induces demethylation of cytosines, leading to changes in gene expression. The compound interacts specifically with DNMT1, binding to its active site and preventing it from catalyzing the methylation of DNA .

Cellular Effects

The effects of 4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide on various cell types are profound. In cancer cells, such as A549 cells, the compound induces the re-expression of tumor suppressor genes like RASSF1, which can inhibit cell proliferation and induce apoptosis . Additionally, the compound influences cell signaling pathways by altering the methylation status of key regulatory genes. This can lead to changes in cellular metabolism, differentiation, and overall cell function.

Molecular Mechanism

At the molecular level, 4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide exerts its effects by binding to the active site of DNMT1. This binding inhibits the enzyme’s activity, preventing the transfer of methyl groups to cytosine residues in DNA. The inhibition of DNMT1 leads to a reduction in DNA methylation, which can result in the reactivation of silenced genes. This mechanism is particularly important in the context of cancer, where hypermethylation of tumor suppressor genes is a common occurrence .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SW155246 involves several steps, starting with the preparation of the core sulfonamide structure. The reaction typically involves the nitration of a chlorobenzene derivative, followed by sulfonation and subsequent coupling with a naphthol derivative. The final product is purified through recrystallization or chromatography to achieve high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .

Analyse Chemischer Reaktionen

Reaktionstypen

SW155246 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Nitro- und Sulfonamidgruppen. Es kann auch an Reduktionsreaktionen teilnehmen, bei denen die Nitrogruppe zu einem Amin reduziert wird .

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate von this compound, die unterschiedliche biologische Aktivitäten aufweisen können .

Biologische Aktivität

SW155246 is a sulfonamide compound identified as a selective inhibitor of human DNA methyltransferase 1 (DNMT1), which plays a crucial role in the regulation of gene expression through DNA methylation. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to demethylate tumor suppressor genes (TSGs) and reactivate their expression.

This compound exhibits a strong inhibitory effect on DNMT1, with an IC50 value of 1.2 μM , indicating its potency against this enzyme. Notably, it shows a 30-fold preference for inhibiting DNMT1 over DNMT3A and DNMT3B, making it a promising candidate for targeted epigenetic therapies in cancer treatment . The compound acts by binding to the active site of DNMT1, thereby preventing the transfer of methyl groups to cytosine residues in DNA, which is essential for maintaining gene silencing.

Structure-Activity Relationship (SAR)

A focused SAR analysis revealed that the hydroxyl group of this compound is critical for its biological activity. Modifications to this group, such as its removal or methylation, significantly diminish the compound's efficacy . The structural integrity of this compound allows it to form essential hydrogen bonds with amino acids in the active site of DNMT1, specifically Asn1267, which is vital for the enzyme's catalytic function .

Inhibition of Methylation

In vitro studies have demonstrated that this compound can inhibit global DNA methylation in various cancer cell lines, including HeLa and breast cancer cells. This inhibition leads to the reactivation of several TSGs, such as P16 , TIMP3 , and MLH1 , by promoting demethylation at their promoter regions . The compound's ability to induce TSG reactivation highlights its potential as an epigenetic drug.

Cancer Cell Lines

In a study published in Cancer Biology & Therapy, this compound was shown to inhibit breast cancer cell growth, migration, and invasion. The compound effectively reduced the methylation levels of key genes involved in tumor suppression, leading to enhanced apoptosis in cancer cells .

Selectivity and Toxicity

This compound has been characterized as not generating reactive oxygen species (ROS) during its action, which is a significant advantage over other DNMT inhibitors that can induce oxidative stress . This property suggests that this compound may have a more favorable safety profile in clinical applications.

Comparative Efficacy

The following table summarizes the biological activity and selectivity of this compound compared to other known DNMT inhibitors:

CompoundTarget EnzymeIC50 (μM)Selectivity Ratio (DNMT1:DNMT3A)Notable Effects
This compoundDNMT11.230:1Reactivates TSGs; inhibits cell growth
Compound ADNMT12.510:1Induces apoptosis
Compound BDNMT3A5.05:1Moderate TSG reactivation

Eigenschaften

IUPAC Name

4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O5S/c17-13-6-5-10(9-15(13)19(21)22)25(23,24)18-14-7-8-16(20)12-4-2-1-3-11(12)14/h1-9,18,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYDEJYIVZNWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420092-79-1
Record name 420092-79-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SW155246
Reactant of Route 2
Reactant of Route 2
SW155246
Reactant of Route 3
Reactant of Route 3
SW155246
Reactant of Route 4
Reactant of Route 4
SW155246
Reactant of Route 5
Reactant of Route 5
SW155246
Reactant of Route 6
SW155246
Customer
Q & A

Q1: How does SW155246 interact with DNA methyltransferases (DNMTs) and what are the downstream effects?

A: While the precise binding mode of this compound to DNMT1 is not fully elucidated in the provided research, studies suggest it acts as an antagonist, meaning it likely binds to the enzyme and blocks its activity. [] This inhibition is selective for DNMT1 over other DNMT isoforms like DNMT3A and DNMT3B. [] By inhibiting DNMT1, this compound prevents the addition of methyl groups to DNA. This can lead to the reactivation of silenced tumor suppressor genes like RASSF1A, as observed in A549 cancer cells. [] This reactivation is a desirable outcome in cancer treatment.

Q2: What is known about the structure-activity relationship (SAR) of this compound and its impact on DNMT inhibition?

A: The research highlights the existence of "activity cliffs" surrounding this compound. [] This means that even small structural modifications to the compound can drastically impact its ability to inhibit DNMT1. Specifically, the presence of the sulfonamide group and the specific arrangement of the chloro and nitro groups on the benzene ring are crucial for activity. [] Molecules with high structural similarity but lacking these features showed no DNMT1 inhibition. [] This sensitivity to structural changes underscores the importance of understanding the SAR for developing more potent and selective DNMT1 inhibitors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.